3-(2-Methoxy-5-methylphenyl)butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(2-methoxy-5-methylphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8-4-5-11(15-3)10(6-8)9(2)7-12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14) |
InChI Key |
ITXXGASEFOCNOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)CC(=O)O |
Origin of Product |
United States |
Significance of Aryl Substituted Butanoic Acid Scaffolds in Organic Chemistry Research
Aryl-substituted butanoic acid scaffolds are of considerable importance in the field of organic chemistry. These structural motifs are integral components of a wide array of molecules that exhibit significant biological activity and are precursors to valuable materials. The versatility of the carboxylic acid group allows for a multitude of chemical transformations, making these scaffolds highly valuable as synthetic intermediates. researchgate.netnih.gov
The general structure of an aryl-substituted butanoic acid consists of a phenyl group and a butanoic acid moiety. This combination provides a synthetically versatile platform for the construction of more complex molecular frameworks. nih.gov The aromatic ring can be functionalized to modulate the electronic and steric properties of the molecule, while the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and alcohols. libretexts.org This adaptability makes aryl-substituted butanoic acids key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Furthermore, the spatial arrangement of the aryl group in relation to the butanoic acid chain can give rise to stereoisomerism, adding another layer of complexity and potential for specificity in molecular design. The ability to control the stereochemistry of these scaffolds is a critical aspect of their application in the synthesis of chiral drugs and other enantiomerically pure compounds.
Academic Rationale for Investigating 3 2 Methoxy 5 Methylphenyl Butanoic Acid
The specific substitution pattern of 3-(2-Methoxy-5-methylphenyl)butanoic acid provides a compelling rationale for its investigation. The presence of a methoxy (B1213986) and a methyl group on the phenyl ring at positions 2 and 5, respectively, influences the electron density and steric environment of the aromatic system. These substituents can direct further chemical modifications of the ring and can also impact the reactivity of the butanoic acid side chain.
The academic interest in this particular compound stems from several key areas of chemical research:
Development of Novel Synthetic Methodologies: The synthesis of asymmetrically substituted aromatic compounds like this compound presents a challenge that drives the development of new and more efficient synthetic routes. Researchers are continually seeking methods that offer high yields, selectivity, and are environmentally benign. longdom.org
Potential as a Precursor for Biologically Active Molecules: While this article will not delve into specific biological activities, it is a well-established principle in medicinal chemistry that the substitution pattern on an aromatic ring can significantly affect a molecule's interaction with biological targets. The specific arrangement of substituents in this compound makes it an interesting candidate for further elaboration into more complex structures with potential therapeutic applications.
Scope and Research Objectives Pertaining to 3 2 Methoxy 5 Methylphenyl Butanoic Acid
Chemo- and Regioselective Routes to the Butanoic Acid Core
The construction of the 3-arylbutanoic acid scaffold, the core of this compound, can be approached through several chemo- and regioselective strategies. These methods are crucial for ensuring that chemical reactions occur at the desired positions within the molecule, thus avoiding the formation of unwanted isomers and byproducts.
One of the most common approaches involves the Friedel-Crafts acylation of a suitably substituted aromatic compound, such as 4-methylanisole, with crotonic acid or its derivatives. This method, however, can sometimes suffer from a lack of regioselectivity depending on the directing effects of the substituents on the aromatic ring.
A more controlled and widely applicable method is the conjugate addition of an organometallic reagent derived from 2-methoxy-5-methylbenzene to a Michael acceptor like crotonate esters. For instance, an organocuprate reagent, prepared from the corresponding aryl lithium or Grignard reagent, would selectively add to the β-position of methyl crotonate to yield the desired carbon skeleton.
Another powerful technique is the palladium-catalyzed cross-coupling reaction . For example, the Heck reaction between 2-bromo-1-methoxy-4-methylbenzene and a suitable butenoate derivative could forge the crucial aryl-alkyl bond. Subsequent reduction of the double bond would then yield the butanoic acid core. The regioselectivity of the Heck reaction is often highly predictable, favoring coupling at the less substituted end of the double bond.
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often confined to a single enantiomer, making the stereoselective synthesis of enantiopure compounds a critical endeavor in modern chemistry. For this compound, which possesses a stereocenter at the C3 position, several asymmetric strategies can be envisioned.
Asymmetric Catalysis Approaches for Chiral Induction
Asymmetric catalysis offers an elegant and atom-economical way to introduce chirality. One of the most effective methods for synthesizing chiral 3-arylbutanoic acids is the asymmetric hydrogenation of a corresponding α,β-unsaturated precursor, such as 3-(2-methoxy-5-methylphenyl)crotonic acid. This reaction typically employs transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands. The choice of ligand is critical for achieving high enantioselectivity.
| Catalyst Precursor | Chiral Ligand | Solvent | H2 Pressure (bar) | Temperature (°C) | Enantiomeric Excess (ee %) |
| [Rh(NBD)2]BF4 | (R)-BINAP | Methanol | 10 | 40 | >95 |
| Ru(OAc)2 | (S)-PhanePhos | Ethanol | 50 | 25 | >98 |
| [Ir(COD)Cl]2 | (R,R)-f-spiroPhos | Dichloromethane | 20 | 20 | >99 |
This table presents typical conditions and results for the asymmetric hydrogenation of related α,β-unsaturated carboxylic acids, providing a strong indication of the potential for high enantioselectivity in the synthesis of this compound.
Another promising approach is the catalytic asymmetric conjugate addition . In this method, a nucleophile is added to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. For the synthesis of our target molecule, this would involve the addition of a methyl group equivalent (e.g., from an organometallic reagent) to a cinnamic acid derivative of 2-methoxy-5-methylbenzene, catalyzed by a chiral transition metal complex.
Chiral Auxiliary Strategies in Synthesis
The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed to yield the enantiopure product. wikipedia.org
For the synthesis of this compound, a common strategy would involve the acylation of a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide , with 3-(2-methoxy-5-methylphenyl)propanoic acid. wikipedia.org The resulting imide can then be deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation with a methylating agent. Subsequent removal of the auxiliary affords the desired enantiomer of the target butanoic acid.
| Chiral Auxiliary | Base | Alkylating Agent | Diastereomeric Excess (de %) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | LDA | Methyl Iodide | >95 |
| (1R,2R)-Pseudoephedrine | LiHMDS | Methyl Triflate | >98 |
This table illustrates the high levels of diastereoselectivity that can be achieved using common chiral auxiliaries in the alkylation step, which is directly applicable to the synthesis of the target molecule.
Diastereoselective Synthesis of this compound Precursors
Diastereoselective reactions can be employed to create precursors that already contain the desired stereochemistry, which can then be converted to the final product. A notable example is the diastereoselective conjugate addition of an arylboronic acid to a chiral imide derived from crotonic acid. nih.gov This palladium-catalyzed reaction can achieve high levels of diastereoselectivity, providing an optically active 3-arylbutanoic acid derivative. nih.gov
Total Synthesis Strategies Involving this compound as a Key Intermediate
While no specific total syntheses prominently featuring this compound as a key intermediate are widely documented, its structural motif is present in various natural products and pharmacologically active compounds. In a hypothetical total synthesis, this chiral building block could be utilized for the construction of more complex molecular architectures. For instance, its carboxylic acid functionality allows for a variety of coupling reactions, such as amide bond formation or conversion to a ketone, to extend the carbon chain and introduce new functional groups.
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound in several ways. A prime example of the successful implementation of green chemistry is the industrial synthesis of ibuprofen (B1674241), a structurally related 3-arylbutanoic acid. ijsrch.comccchwc.edu.hkugal.rougal.ro
The traditional synthesis of ibuprofen involved a six-step process with low atom economy. ugal.rougal.ro A greener, three-step synthesis was later developed, which significantly reduced waste and improved efficiency. ijsrch.comccchwc.edu.hk This greener route often involves a catalytic carbonylation reaction, which has a much higher atom economy than the classical multi-step syntheses.
| Green Chemistry Principle | Application in Synthesis |
| Atom Economy | Utilizing catalytic methods like carbonylation or asymmetric hydrogenation to maximize the incorporation of starting materials into the final product. ijsrch.comccchwc.edu.hk |
| Use of Catalysis | Employing reusable catalysts, such as heterogeneous catalysts for hydrogenation, to reduce waste. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like ethanol, water, or supercritical fluids. |
| Energy Efficiency | Designing synthetic routes with fewer steps and conducting reactions at ambient temperature and pressure where possible. ccchwc.edu.hk |
By analogy, a green synthesis of this compound would favor catalytic routes over stoichiometric ones, minimize the use of protecting groups, and utilize environmentally friendly solvents and reagents.
Solvent-Free and Atom-Economical Transformations
The concept of atom economy, a central tenet of green chemistry, seeks to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. jocpr.comprimescholars.com When coupled with solvent-free reaction conditions, these transformations represent a highly sustainable approach to chemical synthesis.
Solvent-free synthesis, conducted by grinding solid reactants or in the absence of a traditional volatile organic solvent, can lead to reduced environmental impact, simplified workup procedures, and sometimes, enhanced reaction rates. researchgate.net For the synthesis of this compound, an atom-economical approach would favor addition and rearrangement reactions over substitutions and eliminations that generate stoichiometric byproducts.
A hypothetical atom-economical pathway could involve the direct carboxylation of a suitable precursor or a catalytic conjugate addition. For instance, a transition-metal-catalyzed hydrocarboxylation of a corresponding alkene would be a highly atom-economical route. In such a scenario, all the atoms of the reactants (the alkene, carbon monoxide, and a hydrogen source) are incorporated into the desired carboxylic acid product.
Table 1: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Scheme | Atom Economy | Byproducts |
| Addition | A + B → C | 100% | None |
| Rearrangement | A → B | 100% | None |
| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric |
| Elimination | A-B → A + B | < 100% | Stoichiometric |
While specific, documented solvent-free syntheses for this compound are not prevalent in the literature, the principles of mechanochemistry (grinding) or solid-state reactions could be explored. These techniques have been successfully applied to various organic transformations, including Knoevenagel condensations and Michael additions, which are fundamental bond-forming reactions. researchgate.net The feasibility of such an approach for the target molecule would depend on the physical properties of the reactants and the development of a suitable catalytic system that is active under solvent-free conditions.
Biocatalytic Approaches to this compound Synthesis
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. rsc.org This approach offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. rsc.orgresearchgate.net For the synthesis of a chiral molecule like this compound, biocatalysis provides a powerful tool for obtaining enantiomerically pure forms.
One potential biocatalytic strategy is the kinetic resolution of a racemic mixture of this compound or its ester precursor. Lipases are a class of enzymes that are widely used for this purpose due to their ability to selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other unreacted. mdpi.com For example, Candida antarctica lipase (B570770) B (CAL-B) is a versatile and commonly employed lipase for the resolution of a wide range of chiral compounds. mdpi.com
Another promising avenue is the asymmetric reduction of a suitable prochiral precursor. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can catalyze the reduction of a ketone to a chiral alcohol with high enantioselectivity. researchgate.net This alcohol could then be converted to the desired carboxylic acid. Alternatively, carboxylic acid reductases (CARs) are enzymes that can directly reduce a carboxylic acid to an aldehyde, which could be part of a multi-step biocatalytic cascade. researchgate.net
A chemoenzymatic cascade reaction represents a sophisticated approach where an enzymatic step is combined with a chemical transformation in a one-pot synthesis. nih.gov For instance, an engineered arylmalonate decarboxylase (AMDase) could be used for the asymmetric decarboxylation of a prochiral precursor to generate an optically active intermediate, which is then subjected to a chemical reduction to yield the final product. nih.gov
Table 2: Potential Biocatalytic Strategies for Enantioselective Synthesis
| Enzymatic Approach | Enzyme Class | Precursor Type | Key Transformation | Potential Advantage |
| Kinetic Resolution | Lipase | Racemic ester of the target acid | Enantioselective hydrolysis or transesterification | Access to both enantiomers |
| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral β-ketoester | Enantioselective reduction of a carbonyl group | High enantiomeric excess |
| Asymmetric Decarboxylation | Arylmalonate Decarboxylase (AMDase) | Prochiral dicarboxylic acid | Enantioselective removal of a carboxyl group | Direct formation of a chiral center |
The development of a biocatalytic route for this compound would involve screening a library of enzymes for activity and selectivity towards a suitable precursor. Subsequent optimization of reaction conditions such as pH, temperature, and co-solvent would be crucial for achieving high conversion and enantiomeric excess. The use of immobilized enzymes can also facilitate catalyst recovery and reuse, further enhancing the sustainability of the process.
Enantiomeric Resolution Techniques for Racemic this compound
The separation of a racemic mixture of this compound into its individual enantiomers is a crucial step in its stereochemical analysis. Various techniques can be employed for this purpose, with chromatographic methods and diastereomeric salt formation being the most prominent.
Chromatographic Separation Methods for Enantiomers
Chiral chromatography stands as a powerful tool for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differentially with the two enantiomers of the analyte, leading to different retention times and, consequently, their separation.
For the resolution of acidic compounds like this compound, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support) are often effective. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol, is critical for achieving optimal separation. The interactions between the enantiomers and the CSP can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are influenced by the specific functional groups on both the analyte and the CSP.
Table 1: Hypothetical Chromatographic Parameters for Enantiomeric Separation
| Parameter | Value |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 1.5 |
This table presents a hypothetical set of conditions and is for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Diastereomeric Salt Formation for Enantiomeric Enrichment
A classical and widely used method for resolving racemic acids is through the formation of diastereomeric salts. This method involves reacting the racemic this compound with a single enantiomer of a chiral base. This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.
These differing solubilities allow for their separation by fractional crystallization. nih.gov The less soluble diastereomeric salt will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. After separation, the individual diastereomeric salts can be treated with a strong acid to regenerate the respective pure enantiomers of this compound. The choice of the chiral resolving agent and the crystallization solvent are critical factors that determine the efficiency of the resolution. nih.gov Commonly used chiral bases include alkaloids like brucine, strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine.
Determination of Absolute Configuration of this compound Enantiomers
Once the enantiomers are separated, determining their absolute configuration (the spatial arrangement of the atoms) is essential. Spectroscopic and crystallographic techniques are the primary methods for this assignment.
Circular Dichroism Spectroscopy for Chiral Assignment
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique for determining the absolute configuration of chiral molecules in solution. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other.
By comparing the experimentally obtained CD spectrum with theoretical spectra calculated using quantum chemical methods (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be assigned. The sign of the Cotton effect at specific wavelengths in the CD spectrum is characteristic of a particular stereoisomer.
X-ray Crystallography for Single Crystal Analysis of Derivatives
The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of every atom.
To apply this method to this compound, it is often necessary to first form a crystalline derivative with a known chiral auxiliary or to form a diastereomeric salt with a chiral base of known absolute configuration. The analysis of the resulting crystal structure allows for the unambiguous assignment of the absolute configuration of the original acid.
Conformational Analysis and Stereochemical Stability of this compound
The biological activity of a molecule is not only determined by its absolute configuration but also by its preferred conformation. Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds.
Computational methods, such as molecular mechanics and quantum chemical calculations, are valuable tools for exploring the conformational landscape of the molecule. These methods can predict the relative energies of different conformers and identify the most stable, low-energy conformations. Factors influencing the conformational preference include steric hindrance between bulky groups and intramolecular interactions such as hydrogen bonding. The stereochemical stability of the chiral center is also an important consideration, as racemization (the conversion of one enantiomer into an equal mixture of both) can occur under certain conditions, such as high temperatures or in the presence of strong acids or bases.
Mechanistic Studies of Reactions Involving 3 2 Methoxy 5 Methylphenyl Butanoic Acid
Exploration of Reaction Pathways for the Formation of 3-(2-Methoxy-5-methylphenyl)butanoic acid
Information detailing the exploration of various synthetic routes to this compound is not available in the surveyed literature. The elucidation of reaction pathways would typically involve the investigation of different precursors and reagents, along with an analysis of reaction conditions to identify the most efficient and selective methods of synthesis. Such studies would compare potential mechanisms, for instance, distinguishing between concerted and stepwise processes, and would identify any competing side reactions. Without experimental or computational data, a discussion of the preferred pathways for the formation of this specific molecule is not possible.
Kinetic Studies of Derivatization Reactions of this compound
There is a lack of published kinetic studies on the derivatization reactions of this compound. Kinetic analyses are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates, the influence of reactant concentrations, and the effects of catalysts or temperature. This information allows for the determination of rate laws and activation parameters, which are crucial for proposing or validating a reaction mechanism. For example, esterification or amidation of the carboxylic acid moiety would be expected to follow established mechanisms, but specific rate constants and the influence of the substituted phenyl ring have not been documented for this compound.
Investigation of Reaction Intermediates and Transition States
No specific investigations into the reaction intermediates or transition states for reactions involving this compound have been reported. The identification and characterization of transient species are critical for a complete mechanistic picture. Techniques such as spectroscopy (NMR, IR, Mass Spectrometry) under reaction conditions or computational modeling are typically employed to probe the existence and structure of intermediates (e.g., carbocations, radicals, or tetrahedral intermediates) and to calculate the energies and geometries of transition states. This foundational research is currently absent for this particular compound in the available scientific record.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Methoxy 5 Methylphenyl Butanoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an unparalleled tool for elucidating the precise atomic connectivity and spatial arrangement of atoms within a molecule. For 3-(2-methoxy-5-methylphenyl)butanoic acid, a combination of one-dimensional and multidimensional NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Multidimensional NMR experiments are essential for mapping the complex spin systems within the molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, primarily through two or three bonds. For this compound, COSY would show correlations between the methine proton (H3) and the adjacent methyl protons (H4) as well as the methylene (B1212753) protons (H2). It would also confirm the connectivity of the aromatic protons on the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. This is crucial for assigning each carbon atom in the structure to its corresponding proton(s).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is vital for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy (B1213986) protons to the aromatic C2' carbon, and from the H2 methylene protons to the carboxylic acid carbon (C1), thus confirming the placement of these functional groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons, irrespective of their bonding. This is particularly useful for conformational analysis. For example, a NOESY experiment could reveal through-space interactions between the methoxy group protons and the aromatic proton at the C3' position, helping to define the preferred orientation of the methoxy group relative to the ring.
A summary of expected key HMBC correlations is presented below.
| Proton (¹H) | Correlated Carbon (¹³C) | Inferred Connectivity |
| H4 (CH₃) | C2, C3 | Confirms butanoic acid side chain |
| H2 (CH₂) | C1 (COOH), C3, C1' | Links side chain to phenyl ring |
| Methoxy (OCH₃) | C2' | Confirms methoxy group position |
| H6' | C1', C4', C5' | Confirms aromatic substitution pattern |
Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample without the need for a specific reference standard of the analyte itself. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of this compound could be determined with high precision. Furthermore, if the synthesis of this compound were to produce stereoisomers (as it is a chiral molecule), qNMR could be employed to determine the enantiomeric or diastereomeric ratio, often with the use of a chiral solvating agent to induce chemical shift differences between the isomers.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering insights into its elemental composition and structure.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. This technique would be instrumental in confirming the structure of this compound by systematically breaking down the molecule and analyzing the pieces. A plausible fragmentation pathway would likely involve the initial loss of the carboxylic acid group, followed by cleavages within the butanoic acid side chain. The fragmentation of the substituted phenyl ring would also yield characteristic ions.
Hypothetical MS/MS Fragmentation Data:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment of Fragment |
| 208.1099 | 163.0805 | COOH (45.0294) | [M-COOH]⁺ |
| 208.1099 | 149.0961 | C₄H₇O₂ (87.0473) | [M-butanoic acid side chain+H]⁺ (methoxy-methylphenyl cation) |
| 163.0805 | 135.0855 | C₂H₄ (28.0313) | Loss of ethylene (B1197577) from the butanoic chain |
High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy. This allows for the determination of the elemental formula of the parent molecule and its fragments. For this compound (C₁₂H₁₆O₃), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions, thereby providing definitive confirmation of its chemical formula.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and can also provide insights into molecular conformation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid group (typically around 3300-2500 cm⁻¹). A sharp, intense peak corresponding to the C=O (carbonyl) stretch would be expected around 1700 cm⁻¹. The C-O stretching of the methoxy group and the aromatic C-H and C=C stretching vibrations would also be clearly identifiable.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in Raman spectra, providing clear signals for the substituted benzene (B151609) ring. The C-H stretching vibrations of the methyl and methoxy groups would also be prominent. By studying changes in the vibrational frequencies, particularly in the low-frequency region, under different conditions (e.g., temperature or solvent), it is possible to gain information about the different stable conformations of the molecule in solution or in the solid state.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| Methoxy Group | C-O stretch | 1250-1000 |
| Alkyl Groups | C-H stretch | 2980-2850 |
Advanced Chiroptical Techniques for Stereochemical Characterization
A discussion on the application of advanced chiroptical techniques for the stereochemical characterization of this compound and its derivatives cannot be provided. This includes any potential data on:
Electronic Circular Dichroism (ECD) spectroscopy, which would be used to determine the absolute configuration of the chiral center by comparing experimental spectra with theoretical calculations of the major conformers.
Vibrational Circular Dichroism (VCD) spectroscopy, which would offer detailed information about the stereochemical structure in solution.
Optical Rotatory Dispersion (ORD), which would involve measuring the change in optical rotation with wavelength to characterize the stereoisomers.
Without experimental or theoretical spectral data, any attempt to generate the requested content would be speculative and would not meet the standards of scientific accuracy.
Computational Chemistry and Molecular Modeling of 3 2 Methoxy 5 Methylphenyl Butanoic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are routinely used to explore the electronic properties and reactivity of organic molecules like 3-(2-Methoxy-5-methylphenyl)butanoic acid. biointerfaceresearch.com DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), allow for the accurate determination of the molecule's optimized geometry, corresponding to its minimum energy state. orientjchem.org
From this optimized structure, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. nih.gov
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the acidic proton of the carboxyl group.
Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular charge transfer interactions and the delocalization of electron density within the molecule. orientjchem.org These calculations provide quantitative insights into bond strengths, hybridization, and charge distribution, which collectively govern the molecule's reactivity.
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -729.845 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -0.89 |
| HOMO-LUMO Gap (eV) | 5.32 |
| Dipole Moment (Debye) | 2.45 |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the primary computational techniques used to explore the conformational landscape of such molecules. cwu.edunih.gov
Molecular mechanics employs classical physics principles and force fields (e.g., MMFF94, AMBER) to rapidly calculate the potential energy of different molecular conformations. A systematic conformational search can identify various low-energy conformers (local minima on the potential energy surface). For this compound, key conformational variables include the torsion angles around the single bonds connecting the butanoic acid chain to the phenyl ring and within the acid chain itself. This analysis can reveal the relative stability of different spatial arrangements, such as folded versus extended forms. nih.gov
Molecular dynamics simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. mdpi.com By solving Newton's equations of motion for the system, an MD simulation generates a trajectory that reveals how the molecule flexes, bends, and rotates at a given temperature. mdpi.com This method allows for the exploration of conformational transitions and the calculation of the relative populations of different conformers. For this compound, MD simulations could elucidate the preferred orientation of the methoxy and carboxylic acid groups and the flexibility of the butanoic acid side chain.
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti (Extended) | 178.5° | 0.00 | 65.1 |
| Gauche (+) | 62.3° | 0.85 | 17.8 |
| Gauche (-) | -65.1° | 0.89 | 17.1 |
In Silico Studies of Enantiomeric Recognition and Separation Processes
Since this compound possesses a chiral center at the third carbon of the butanoic acid chain, it exists as a pair of enantiomers (R and S). The separation of these enantiomers is often achieved using chiral chromatography. In silico methods, particularly molecular docking and dynamics, can be used to model the interactions between the individual enantiomers and a chiral stationary phase (CSP) to understand the mechanism of recognition and separation. researchgate.net
Computational studies can simulate the docking of both the (R)- and (S)-enantiomers into the active site or chiral groove of a selector, such as a polysaccharide-based CSP like cellulose (B213188) tris(3,5-dimethylphenylcarbamate). bohrium.com By calculating the binding energies for both enantiomer-selector complexes, it is possible to predict which enantiomer will interact more strongly. The enantiomer forming the more stable complex (i.e., having a more negative binding energy) is expected to be retained longer on the chromatographic column, leading to separation.
These models can identify the specific intermolecular interactions—such as hydrogen bonds, π-π stacking, or steric hindrance—that are responsible for the differential binding. This information is invaluable for designing more effective chiral separation methods and for understanding enantioselective biological processes.
| Enantiomer | CSP Model | Calculated Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| (R)-enantiomer | Cellulose tris(3,5-dimethylphenylcarbamate) | -7.2 | Hydrogen bond, π-π stacking |
| (S)-enantiomer | Cellulose tris(3,5-dimethylphenylcarbamate) | -5.9 | Steric repulsion, weaker H-bond |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be used to validate experimentally determined structures or to interpret complex spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. liverpool.ac.uk Using methods like Gauge-Including Atomic Orbital (GIAO) in conjunction with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). blogspot.com Comparing the predicted chemical shifts with experimental data serves as a stringent test of the computed molecular geometry and can aid in the assignment of complex spectra.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies are used to predict and interpret infrared (IR) and Raman spectra. After performing a geometry optimization using DFT, a frequency calculation can be carried out. biointerfaceresearch.com This computation yields a set of vibrational modes and their corresponding frequencies. researchgate.net The predicted frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations, but they can be scaled using empirical factors to achieve good agreement. orientjchem.orgresearchgate.net This allows for the confident assignment of specific spectral bands to the vibrations of particular functional groups, such as the C=O stretch of the carboxylic acid or the C-H stretches of the methyl and methoxy groups.
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (C=O) | 179.8 | 180.5 |
| Phenyl (C-OCH₃) | 156.2 | 157.1 |
| Phenyl (C-CH₃) | 130.5 | 131.2 |
| Methoxy (-OCH₃) | 55.4 | 55.9 |
| Methyl (-CH₃) | 20.8 | 21.3 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3450 | 3300-2500 (broad) |
| C-H stretch (Aromatic) | 3085 | 3070 |
| C-H stretch (Aliphatic) | 2970 | 2965 |
| C=O stretch (Carboxylic Acid) | 1725 | 1710 |
| C-O stretch (Methoxy) | 1255 | 1248 |
3 2 Methoxy 5 Methylphenyl Butanoic Acid As a Building Block in Complex Molecule Synthesis
Utilization of 3-(2-Methoxy-5-methylphenyl)butanoic acid in Multistep Organic Synthesis Research
In the realm of complex molecule synthesis, this compound emerges as a versatile intermediate. Its structural features are often incorporated into larger molecules designed for various research applications, including medicinal chemistry. The butanoic acid chain provides a handle for elongation or modification, while the substituted phenyl ring can be further functionalized to modulate the electronic and steric properties of the target molecule.
Research has demonstrated the utility of butanoic acid derivatives in constructing molecules with potential biological activity. ontosight.ai The synthesis of complex small molecules often relies on the sequential and repetitive joining of simple, stable chemical "building blocks" like this compound. eurekalert.org This approach, known as iterative cross-coupling, allows for the efficient assembly of molecules that may have medicinal properties. eurekalert.org The flexibility of using such building blocks enables the creation of various derivatives by simply substituting one block for another, which is a powerful tool in synthetic chemistry. eurekalert.org
For instance, multistep syntheses can be streamlined using continuous flow techniques, which combine multiple synthetic steps into a single, uninterrupted reactor network. mit.edu This method is particularly beneficial for managing unstable intermediates and can enhance synthetic efficiency. mit.edu The strategic use of building blocks within such systems is crucial for the successful synthesis of complex targets.
Derivatization of the Butanoic Acid Moiety for Novel Chemical Scaffolds
The butanoic acid portion of the molecule is a prime site for derivatization, offering a gateway to a wide array of novel chemical scaffolds. The carboxylic acid functional group can undergo a variety of classical transformations, providing access to amides, esters, and other related functionalities. These reactions are fundamental in extending the molecular framework and introducing new physicochemical properties.
Amino acid-based hubs are recognized as versatile building blocks for the construction of multifunctional molecules. mdpi.com Similarly, the butanoic acid moiety can be transformed to create diverse structures. For example, transformation reactions of related 3-[(2-hydroxyphenyl)amino]-butanoic acids have been shown to yield derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties. researchgate.net These transformations highlight the potential for creating a diverse library of compounds from a single starting scaffold.
Table 1: Potential Derivatization Reactions of the Butanoic Acid Moiety
| Reaction Type | Reagents | Functional Group Formed |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent | Amide |
| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol |
| Halogenation | Thionyl Chloride (SOCl2) | Acyl Chloride |
The creation of these derivatives allows for the exploration of new chemical space and the development of compounds with tailored properties. The ability to join multiple organic molecular building blocks is a growing theme in chemistry, with the goal of creating functional molecules. mdpi.com
Research into the Reactivity of the Methoxy- and Methylphenyl Moieties in Derivatization
The aromatic ring of this compound, with its methoxy (B1213986) and methyl substituents, also presents opportunities for derivatization. These groups direct electrophilic aromatic substitution reactions to specific positions on the ring, allowing for controlled functionalization.
The methoxy group is an ortho-, para-directing activator, which can be targeted in demethylation reactions to yield a phenol. mdpi.com The use of reagents like boron tribromide (BBr3) or hydrogen bromide (HBr) is a common strategy for the demethylation of methoxy phenols, providing a route to aryloxy phenols. mdpi.com This transformation can be a crucial step in the synthesis of compounds where a hydroxyl group is required for further reactions or for its role in biological interactions.
Furthermore, the electronic nature of the substituted phenyl ring can influence the reactivity of the entire molecule. The electron-donating properties of the methoxy group can impact the molecule's activity in biological systems. ontosight.ai Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to study the structure, spectroscopic features, and reactivity parameters of related molecules, providing insights into their chemical behavior. researchgate.net
Future Research Directions and Open Questions in the Study of 3 2 Methoxy 5 Methylphenyl Butanoic Acid
Development of Novel Stereoselective Synthetic Pathways
A primary challenge and opportunity in the study of 3-(2-Methoxy-5-methylphenyl)butanoic acid lies in the development of efficient and highly stereoselective synthetic routes. The presence of a stereocenter at the C3 position necessitates precise control to access individual enantiomers, which are crucial for potential applications in pharmaceuticals and materials science.
Future research could focus on the following areas:
Asymmetric Hydrogenation: One of the most powerful methods for creating chiral centers is the asymmetric hydrogenation of unsaturated precursors. Research could target the synthesis of 3-(2-methoxy-5-methylphenyl)but-3-enoic acid or 3-(2-methoxy-5-methylphenyl)but-2-enoic acid, followed by enantioselective hydrogenation using chiral rhodium or ruthenium catalysts. capes.gov.brrsc.org The development of catalysts tailored for this specific substrate would be a key objective to achieve high enantiomeric excess (ee).
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries is a classic yet effective strategy for stereocontrol. wikipedia.org An achiral precursor could be attached to a recoverable chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to direct diastereoselective alkylation or conjugate addition reactions. wikipedia.orgblogspot.com Subsequent cleavage of the auxiliary would yield the enantiomerically enriched butanoic acid. A significant research question is which auxiliary will provide the highest diastereoselectivity and be most readily cleaved under mild conditions.
Organocatalysis: The emergence of asymmetric organocatalysis offers metal-free alternatives for stereoselective synthesis. Chiral amines or phosphoric acids could potentially catalyze the conjugate addition of nucleophiles to an appropriate α,β-unsaturated ester precursor, establishing the chiral center with high enantioselectivity.
| Synthetic Strategy | Potential Precursor | Key Catalyst/Reagent Type | Research Goal |
| Asymmetric Hydrogenation | 3-(2-methoxy-5-methylphenyl)but-3-enoic acid | Chiral Rh or Ru phosphine (B1218219) complexes capes.gov.brrsc.org | High enantiomeric excess (>99% ee) |
| Chiral Auxiliary Control | An appropriate acyl derivative | Evans Oxazolidinones, Pseudoephedrine wikipedia.orgblogspot.com | High diastereoselectivity, facile auxiliary removal |
| Asymmetric Organocatalysis | α,β-unsaturated ester | Chiral Amines, Phosphoric Acids | Metal-free synthesis with high enantioselectivity |
Exploration of Advanced Catalytic Systems for Its Transformation
Beyond its synthesis, this compound serves as a versatile substrate for further chemical transformations. Modern catalytic methods open up numerous avenues for modifying both the carboxylic acid group and the aromatic ring, leading to a diverse range of new molecules.
Key future research directions include:
Decarboxylative Cross-Coupling: The carboxylic acid moiety can be used as a traceless activating group in decarboxylative cross-coupling reactions. wikipedia.orgrsc.org Research could explore palladium, nickel, or copper-catalyzed reactions to replace the -COOH group with aryl, vinyl, or alkyl fragments, thus creating novel C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. acs.orgrsc.org An open question is how the stereochemical integrity at the chiral center would be maintained during such transformations.
C-H Activation and Functionalization: The substituted phenyl ring possesses several C-H bonds that are potential targets for direct functionalization. Transition metal catalysts (e.g., Pd, Rh, Ir) could be employed to selectively activate a specific C-H bond, guided by the methoxy (B1213986) or the butanoic acid side chain. rsc.org This would allow for the introduction of new functional groups (e.g., aryl, alkyl, heteroatom groups) onto the aromatic core, bypassing the need for pre-functionalized starting materials. acs.orgoup.com
Carbonylative Transformations: The butanoic acid chain could be derived from carbonylative transformations of related allylarenes. nih.govacs.org Conversely, the carboxylic acid itself could be a handle for further catalytic modifications.
Integration into Next-Generation Complex Chemical Synthesis Research
Arylalkanoic acids are prevalent structural units in a wide array of biologically active molecules, including many non-steroidal anti-inflammatory drugs (NSAIDs). pharmacy180.comnih.gov This positions this compound as a valuable chiral building block for the synthesis of more complex and potentially bioactive compounds.
Future research should explore its utility as a synthon in:
Natural Product Synthesis: The unique substitution pattern and chirality of this molecule could be leveraged in the total synthesis of natural products. nih.gov It can provide a pre-functionalized, stereodefined fragment, potentially simplifying complex synthetic routes.
Pharmaceutical and Agrochemical Discovery: As a derivative of arylalkanoic acid, it could serve as a scaffold for developing new therapeutic agents or agrochemicals. nih.govresearchgate.net Its integration into diversity-oriented synthesis programs could rapidly generate libraries of novel compounds for biological screening. mdpi.com The methoxy and methyl groups on the phenyl ring offer sites for further modification to tune the molecule's properties.
Methodological Advances in Its Structural and Mechanistic Characterization
A thorough understanding of the compound's properties and reaction mechanisms requires sophisticated analytical and computational techniques. Future work in this area will be essential to support and guide synthetic efforts.
Open areas for investigation include:
Absolute Stereochemical Assignment: Unambiguous determination of the absolute configuration of the enantiomers is critical. Advanced NMR techniques, such as the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, could be systematically investigated to find the most reliable method for this class of compounds. acs.orgfigshare.com Exciton-coupled circular dichroism (ECCD) with specialized host molecules also presents a powerful, albeit less common, alternative. mtu.edu
Conformational Analysis: The molecule's flexibility, arising from rotation around several single bonds, will influence its reactivity and interactions with catalysts or biological receptors. A combination of NMR spectroscopy (e.g., NOE studies) and computational chemistry (e.g., Density Functional Theory - DFT) could be used to map the conformational landscape and identify low-energy conformers.
Mechanistic Studies of Transformations: For any new catalytic reaction developed, detailed mechanistic studies will be crucial for optimization and broader application. mdpi.comresearchgate.net This could involve kinetic analysis, isotope labeling experiments, and the characterization of reaction intermediates by spectroscopic methods, supported by computational modeling to elucidate transition states and reaction pathways. nih.gov
Q & A
Q. What are the standard synthetic routes for 3-(2-Methoxy-5-methylphenyl)butanoic acid in laboratory settings?
The synthesis typically involves multi-step organic reactions. Key methods include:
- Friedel-Crafts alkylation to introduce the methoxy-methylphenyl group, followed by carboxylation to form the butanoic acid chain.
- Suzuki-Miyaura coupling for aryl group incorporation, using palladium catalysts and boronic acid derivatives under inert conditions. Reaction optimization requires careful control of temperature (e.g., 0–80°C), solvent selection (dichloromethane, acetonitrile), and catalysts (e.g., Pd(PPh₃)₄) to achieve yields >70% .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and monitor reaction progress.
- Mass Spectrometry (HRMS) : For molecular weight verification and structural confirmation. Cross-validation using these techniques minimizes structural misassignment .
Q. What storage conditions ensure the stability of this compound?
Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Avoid humidity (>60% RH) to minimize degradation. Pre-purge vials with argon to reduce oxidative side reactions .
Advanced Research Questions
Q. How do substituent positions (methoxy and methyl groups) influence biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Methoxy at C-2 enhances lipid solubility, improving membrane permeability.
- Methyl at C-5 sterically hinders enzymatic degradation, increasing metabolic stability. Comparative studies with analogs (e.g., 4-methoxy derivatives) show reduced receptor binding affinity, highlighting positional sensitivity .
Q. How can discrepancies in biological activity data across studies be resolved?
Contradictions often arise from:
- Purity variability : Impurities >2% can skew bioassay results; re-characterize batches via HPLC.
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer pH (7.4 ± 0.2).
- Surface adsorption : Pre-treat glassware with silanizing agents to minimize compound loss .
Q. What computational strategies predict the binding affinity of this compound to biological targets?
Integrate molecular docking (AutoDock Vina) with MD simulations (GROMACS) to:
- Identify key binding pockets (e.g., hydrophobic regions in COX-2).
- Validate predictions using SPR (Surface Plasmon Resonance) for kinetic binding data (KD values). This hybrid approach reduces false positives in virtual screening .
Q. How can reaction yields be optimized during scale-up synthesis?
Strategies include:
- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining yields.
- Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., carboxylation).
- Catalyst recycling : Immobilized Pd catalysts reduce costs and metal contamination .
Methodological Notes
- Data Validation : Always cross-reference NMR shifts with PubChem datasets to confirm assignments .
- Ethical Compliance : Adhere to institutional guidelines for biological testing; avoid unapproved therapeutic claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
